Ethyl 4-hydroxynicotinate
Overview
Description
Ethyl 4-hydroxynicotinate is a chemical compound with the molecular formula C8H9NO3 . It is a conformationally restricted analog of nicotinic acid .
Synthesis Analysis
The synthesis of Ethyl 4-hydroxynicotinate involves using ethyl nicotinate as a starting material. Ethyl nicotinate is derived from nicotinic acid (niacin), a synthetic chemical produced from petrochemical sources. Ethyl nicotinate is reacted with N-vinyl-2-pyrrolidinone to form myosmine, a tobacco alkaloid .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxynicotinate is represented by the molecular formula C8H9NO3 . The InChI representation of the molecule is InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Ethyl 4-hydroxynicotinate .
Physical And Chemical Properties Analysis
Ethyl 4-hydroxynicotinate has a molecular weight of 167.16 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 .
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Chemotherapeutics : Ethyl 4-hydroxynicotinate has been involved in synthetic studies focused on chemotherapeutics. One such study described the thermal cyclization of aminomethylenemalonates to yield 4-hydroxynicotinates, which upon ethylation produced N-ethylated and O-ethylated products. These were further hydrolyzed to obtain nicotinic acids, highlighting the compound's role in synthesizing pharmacologically relevant structures (Kametani et al., 1977).
Microfluidic Chip Reactor Synthesis : Another study explored the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a fine chemistry intermediate used in several pharmacologically valuable products, in a microfluidic chip reactor. This study underscores the compound's utility in facilitating the synthesis of biologically active molecules (Kluson et al., 2019).
Hyperbranched Polyester Synthesis : Ethyl 4-hydroxynicotinate derivatives have been used in synthesizing hyperbranched polyesters from a glycerol-based AB2 type monomer. This application highlights its use in advanced materials and polymer science (Parzuchowski et al., 2009).
Biotechnological and Catalytic Applications
Enzymatic Synthesis of Isoniazid : The compound has also been used in enzymatic reactions to produce isoniazid, an important agent in treating tuberculosis. The study involved reacting ethyl isonicotinate with hydrazine hydrate in different solvents, showcasing its role in biotechnological synthesis (Yadav et al., 2005).
Biosynthesis of Chiral Drugs : Ethyl 4-hydroxynicotinate derivatives have been utilized in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs like statins. The study emphasized biocatalytic approaches to producing these important pharmaceutical intermediates (Ye et al., 2011).
Material Science and Environmental Applications
Conducting Polymer Hydrogels : In material science, derivatives of ethyl 4-hydroxynicotinate have been investigated for their potential in creating conducting polymer hydrogels, demonstrating their utility in advanced material applications (Sekine et al., 2010).
Photocatalytic Profile in Environmental Studies : The compound has also been studied for its environmental behavior and photocatalytic profile, particularly in the context of UV filters like ethyl-4-aminobenzoate. These studies provide insights into the environmental impact and fate of these compounds (Li et al., 2017).
Mechanism of Action
Target of Action
Ethyl 4-hydroxynicotinate is a conformationally restricted analog of nicotinic acid Given its structural similarity to nicotinic acid, it may interact with similar targets, such as nicotinic acetylcholine receptors .
Mode of Action
As an analog of nicotinic acid, it may act as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits .
Biochemical Pathways
Related compounds like nicotine are known to be metabolized via the pyridine and pyrrolidine pathways . A novel hybrid of these pathways, known as the VPP pathway, has been found in certain bacteria . In this pathway, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups .
Pharmacokinetics
Its molecular weight of 16716 g/mol may influence its bioavailability and pharmacokinetic properties.
Result of Action
Its structural similarity to nicotinic acid suggests that it may have similar effects, such as stimulating nicotinic acetylcholine receptors .
Future Directions
The use of synthetic nicotine products, which include compounds like Ethyl 4-hydroxynicotinate, is increasing. These products have not been shown to have fewer risks than products containing tobacco-derived nicotine, though their marketing sometimes claims or implies that they do . Future research and regulatory considerations will likely focus on the health impacts and regulatory status of these synthetic nicotine products .
properties
IUPAC Name |
ethyl 4-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNXCHQUIPXULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355785 | |
Record name | ethyl 4-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxynicotinate | |
CAS RN |
57905-31-4 | |
Record name | ethyl 4-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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